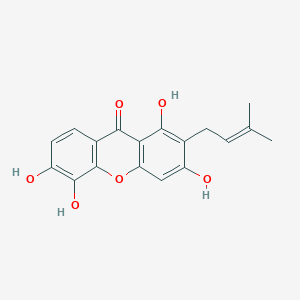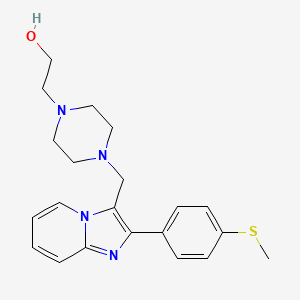
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid is a complex organic compound with a unique structure that includes a purine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid typically involves multi-step organic reactions. One common approach is to start with the purine derivative and introduce the heptanoic acid chain through a series of reactions including alkylation, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The purine ring system allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)-acetic acid
- Methyl [(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1h-purin-8-yl)sulfanyl]acetate
- 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-sulfonamide
Uniqueness
What sets 7-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)heptanoic acid apart from similar compounds is its specific heptanoic acid chain, which can influence its binding affinity and specificity towards certain biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and development.
特性
CAS番号 |
5429-43-6 |
|---|---|
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC名 |
7-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)heptanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-17-12-11(13(21)18(2)14(17)22)15-9(16-12)7-5-3-4-6-8-10(19)20/h3-8H2,1-2H3,(H,15,16)(H,19,20) |
InChIキー |
PUDTYRQYYSNCOL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
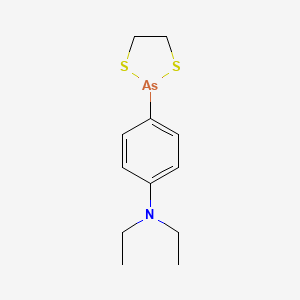
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
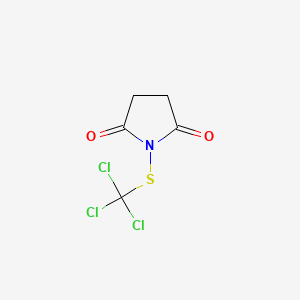

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
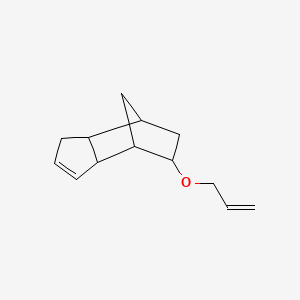
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
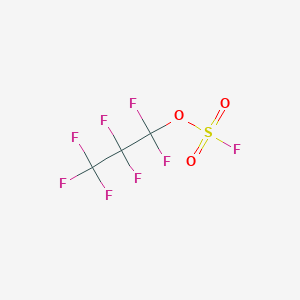
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
